molecular formula C12H11NO3S B2462154 N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide CAS No. 2094655-23-7

N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide

Cat. No. B2462154
CAS RN: 2094655-23-7
M. Wt: 249.28
InChI Key: VIPZFHIZPPVLPZ-UHFFFAOYSA-N
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Description

The compounds I found are "(1,1-dioxo-1lambda6-benzothiophen-2-yl)methyl chloroformate" and "[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)methyl]urea" . They both contain a 1,1-dioxo-1lambda6-benzothiophen-3-yl group, similar to the compound you’re asking about.


Molecular Structure Analysis

The InChI codes provided in the descriptions can be used to generate the molecular structures of these compounds. These codes are a standard way to represent molecular structures and can be input into various chemical software to visualize the molecules.

Safety And Hazards

The MSDS (Material Safety Data Sheet) provides information on the potential hazards of a compound. The MSDS for “[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)methyl]urea” can be found here .

properties

IUPAC Name

N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-12(14)13-7-9-8-17(15,16)11-6-4-3-5-10(9)11/h2-6,8H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZFHIZPPVLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide

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